molecular formula C11H14ClN3 B8196126 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride

Cat. No.: B8196126
M. Wt: 223.70 g/mol
InChI Key: PJYYRDMPKZHBMS-UHFFFAOYSA-N
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Description

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride is a chemical compound that features a pyrazole ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

The synthesis of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment to the Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Ethanamine Moiety: The phenyl-pyrazole compound is then reacted with an appropriate amine to form the ethanamine moiety.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Dihydrochloride can be compared with other similar compounds, such as:

    1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine: The non-dihydrochloride form of the compound.

    1-[3-(1H-Pyrazol-1-yl)phenyl]propan-1-amine: A similar compound with a propanamine moiety instead of ethanamine.

    1-[3-(1H-Pyrazol-1-yl)phenyl]butan-1-amine: A similar compound with a butanamine moiety.

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and biological activity .

Properties

IUPAC Name

1-(3-pyrazol-1-ylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-9(12)10-4-2-5-11(8-10)14-7-3-6-13-14;/h2-9H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYYRDMPKZHBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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